molecular formula C20H19F3N2O5 B15031699 4-Hydroxy-5-(4-methoxybenzoyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

4-Hydroxy-5-(4-methoxybenzoyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B15031699
M. Wt: 424.4 g/mol
InChI Key: LGAGAQGJDZRIPH-UHFFFAOYSA-N
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Description

4-Hydroxy-5-(4-methoxybenzoyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazinan-2-one core, substituted with hydroxy, methoxybenzoyl, methoxyphenyl, and trifluoromethyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-(4-methoxybenzoyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps, starting from commercially available precursors. The key steps in the synthetic route may include:

    Formation of the diazinan-2-one core: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds under controlled conditions.

    Introduction of the hydroxy group: This step may involve selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Substitution with methoxybenzoyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using corresponding benzoyl and phenyl derivatives.

    Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-(4-methoxybenzoyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols or amines.

Scientific Research Applications

4-Hydroxy-5-(4-methoxybenzoyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-(4-methoxybenzoyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-5-(4-methoxybenzoyl)-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one: Similar structure but lacks the methoxy group on the phenyl ring.

    4-Hydroxy-5-(4-methoxybenzoyl)-6-(2-methoxyphenyl)-4-methyl-1,3-diazinan-2-one: Similar structure but has a methyl group instead of the trifluoromethyl group.

Uniqueness

The presence of both methoxybenzoyl and methoxyphenyl groups, along with the trifluoromethyl group, makes 4-Hydroxy-5-(4-methoxybenzoyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one unique

Properties

Molecular Formula

C20H19F3N2O5

Molecular Weight

424.4 g/mol

IUPAC Name

4-hydroxy-5-(4-methoxybenzoyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C20H19F3N2O5/c1-29-12-9-7-11(8-10-12)17(26)15-16(13-5-3-4-6-14(13)30-2)24-18(27)25-19(15,28)20(21,22)23/h3-10,15-16,28H,1-2H3,(H2,24,25,27)

InChI Key

LGAGAQGJDZRIPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=CC=C3OC

Origin of Product

United States

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